molecular formula C13H10FNO2 B581651 5-(4-Aminophenyl)-2-fluorobenzoic acid CAS No. 1345471-46-6

5-(4-Aminophenyl)-2-fluorobenzoic acid

Cat. No.: B581651
CAS No.: 1345471-46-6
M. Wt: 231.226
InChI Key: HALRDBNKEGEYSJ-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)-2-fluorobenzoic acid is an organic compound that features both an amino group and a fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-fluorobenzoic acid to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. The reaction conditions often involve the use of concentrated sulfuric acid for nitration and catalytic hydrogenation for reduction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenyl)-2-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

5-(4-Aminophenyl)-2-fluorobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid: Similar in structure but contains a sulfonic acid group instead of a carboxylic acid group.

    5-(4-Aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles: Contains a thiadiazole ring instead of a benzoic acid core.

Uniqueness

5-(4-Aminophenyl)-2-fluorobenzoic acid is unique due to the presence of both an amino group and a fluorine atom on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-(4-aminophenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-12-6-3-9(7-11(12)13(16)17)8-1-4-10(15)5-2-8/h1-7H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALRDBNKEGEYSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718360
Record name 4'-Amino-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345471-46-6
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′-amino-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345471-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Amino-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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